molecular formula C12H15ClN4 B11185688 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine

Cat. No.: B11185688
M. Wt: 250.73 g/mol
InChI Key: DRBMDERIBMPMQG-UHFFFAOYSA-N
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Description

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine is a chemical compound with the molecular formula C12H15ClN4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro-substituted imidazo[1,2-a]pyridine ring attached to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

    Biology: It is employed in the study of biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridin-2-ylmethanol: A related compound with a hydroxyl group instead of a piperazine moiety.

    6-Chloroimidazo[1,2-a]pyridin-3-ylmethylamine: Another similar compound with a methylamine group.

Uniqueness

1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine is unique due to its specific structure, which combines the properties of the imidazo[1,2-a]pyridine ring and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

6-chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C12H15ClN4/c13-10-1-2-12-15-11(9-17(12)7-10)8-16-5-3-14-4-6-16/h1-2,7,9,14H,3-6,8H2

InChI Key

DRBMDERIBMPMQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

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